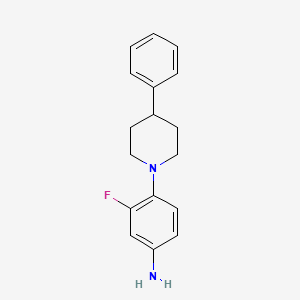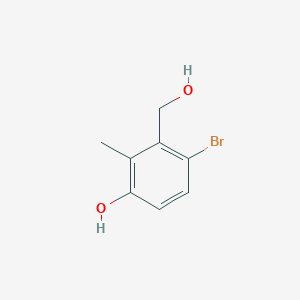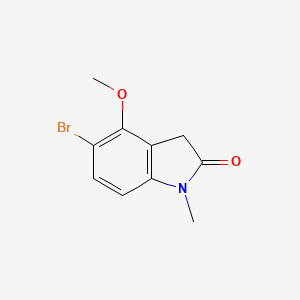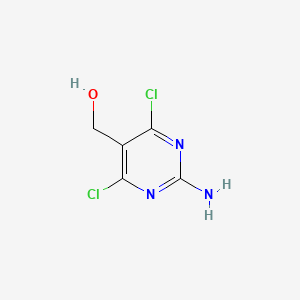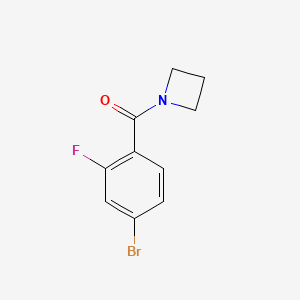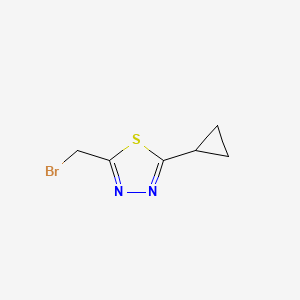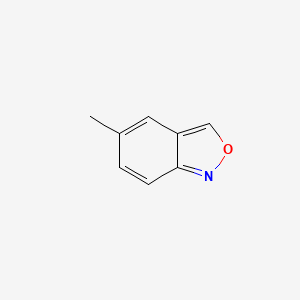
2,1-ベンゾイソキサゾール, 5-メチル-
概要
説明
2,1-Benzisoxazole, also known as Anthranil, is an organic compound with a molecular formula of C7H5NO. It features a fused benzene-isoxazole bicyclic ring structure .
Synthesis Analysis
The synthesis of 2,1-benzisoxazoles has been a subject of numerous studies. The major synthetic approaches aim at increasing either the electrophilicity or nucleophilicity of ortho substituents or other substrates . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .
Molecular Structure Analysis
The molecular structure of 2,1-Benzisoxazole is determined by IR, 1H/13C-NMR, and mass spectral studies . It is a bicyclic planar molecule .
Chemical Reactions Analysis
The detailed reaction mechanisms of gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates and ynamides have been investigated . The catalytic reactions start with a nucleophilic nitrogen atom attacking one coordinated alkyne carbon. Then, an N–O bond cleavage takes place to give two different gold carbenoid intermediates .
Physical and Chemical Properties Analysis
2,1-Benzisoxazole is a clear yellow to brown-red liquid with a density of 1.18 g/cm3. It has a boiling point of 101-102 °C at 2 kPa .
科学的研究の応用
免疫調節特性
“2,1-ベンゾイソキサゾール, 5-メチル-”誘導体は、その免疫調節特性について研究されています。 これらの化合物は、免疫抑制、抗炎症、免疫調節、免疫刺激など、いくつかのカテゴリーに分類できます 。これらは、げっ歯類およびヒトからの常在細胞、細胞株、および実験動物の疾患モデルを使用して、さまざまなモデルで試験されています。 特に、一部の誘導体は、化学療法患者に有益となる可能性のある免疫刺激剤として有望であることが示されています .
抗菌活性
ベンゾイソキサゾール誘導体は、“2,1-ベンゾイソキサゾール, 5-メチル-”を含む、その抗菌活性について合成および評価されています。 これらは、グラム陽性菌とグラム陰性菌、ならびに真菌株の範囲に対して有効性を示しています 。 これらの化合物は、オフロキサシンやフルコナゾールなどの既存の抗菌剤と比較されており、一部の誘導体は同等またはさらに優れた活性を示しています .
抗癌の可能性
研究により、ベンゾイソキサゾール誘導体は抗癌特性を有することが示されています。 これらは、ヒト結腸直腸癌(HCT116)を含むさまざまな癌細胞株に対して試験されており、一部の化合物は、5-フルオロウラシルなどの標準薬と比較して有望な結果を示しています 。 これは、特に結腸直腸癌に対する癌療法における潜在的な応用を示唆しています .
抗炎症効果
ベンゾイソキサゾール誘導体の抗炎症効果は、もう1つの関心の的です。 これらの化合物は、さまざまな疾患モデルにおいて炎症を軽減することが示されており、炎症性疾患に対する新しい治療法につながる可能性があります .
薬理学的活性
ベンゾイソキサゾール誘導体は、幅広い薬理学的活性を示します。これらは、さまざまな病因の感染症や疾患の治療における役割で認識されています。 これらの多様な活性には、抗菌、抗真菌、抗癌、抗炎症、抗マイコバクテリア、抗ヒスタミン、抗パーキンソンなどがあります .
合成と化学的性質
ベンゾイソキサゾール誘導体の合成と化学的性質は、科学研究におけるその応用に不可欠です。 研究では、さまざまな出発物質から、さまざまな条件下で、これらの化合物の一般的な合成が詳細に示されています 。これらの特性を理解することは、新しい医薬品や治療薬を開発するために不可欠です。
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of the compound “2,1-Benzisoxazole, 5-methyl-” are two enzymes: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes are implicated in metabolic pathways involving 4-hydroxybenzoate .
Mode of Action
The interaction of “2,1-Benzisoxazole, 5-methyl-” with its targets results in the inhibition of these enzymes . This inhibition disrupts the normal function of these enzymes, leading to changes in the metabolic pathways they are involved in .
Biochemical Pathways
The affected pathways involve 4-hydroxybenzoate . The disruption of these pathways by “2,1-Benzisoxazole, 5-methyl-” leads to downstream effects that include the inhibition of bacterial growth .
Pharmacokinetics
It is known that the compound has antibiotic activity against multi-drug resistant acinetobacter baumannii, suggesting that it can reach its targets in the bacterial cells .
Result of Action
The molecular and cellular effects of the action of “2,1-Benzisoxazole, 5-methyl-” include the inhibition of bacterial growth . This is due to the disruption of the metabolic pathways involving 4-hydroxybenzoate, which are crucial for the survival and proliferation of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “2,1-Benzisoxazole, 5-methyl-”. For example, the presence of 4-hydroxybenzoate in the environment can reverse the antibacterial effects of “2,1-Benzisoxazole, 5-methyl-” in A. baumannii . This suggests that the availability of substrates in the environment can affect the efficacy of the compound.
生化学分析
Biochemical Properties
2,1-Benzisoxazole, 5-methyl- plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are crucial for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has been shown to inhibit both MAO-A and MAO-B isoforms, with a higher specificity for MAO-B . This inhibition leads to increased levels of neurotransmitters, which can be beneficial in the treatment of neuropsychiatric and neurodegenerative disorders .
Cellular Effects
2,1-Benzisoxazole, 5-methyl- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of MAO enzymes results in altered neurotransmitter levels, which can impact neuronal cell function and signaling pathways . Additionally, it has shown potential in modulating the activity of other enzymes and proteins involved in cellular metabolism, further influencing cellular processes .
Molecular Mechanism
The molecular mechanism of 2,1-Benzisoxazole, 5-methyl- involves its interaction with MAO enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its therapeutic effects in neuropsychiatric and neurodegenerative disorders. Furthermore, the compound may also interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,1-Benzisoxazole, 5-methyl- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained inhibition of MAO activity and consistent effects on neurotransmitter levels, suggesting its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 2,1-Benzisoxazole, 5-methyl- vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO activity without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2,1-Benzisoxazole, 5-methyl- is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes acetylation and reduction to form various metabolites . These metabolic processes can affect the compound’s efficacy and safety profile, making it essential to understand its metabolic pathways for effective therapeutic use .
Transport and Distribution
The transport and distribution of 2,1-Benzisoxazole, 5-methyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of 2,1-Benzisoxazole, 5-methyl- is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with MAO enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
5-methyl-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLPELLMYEETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CON=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




